
Antitumor agent-93
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of a broader class of antitumor agents that are being actively researched for their potential to treat different types of cancer.
准备方法
The synthesis of antitumor agent-93 involves several steps. One common synthetic route includes the reaction of commercially available starting materials under specific conditions to yield the desired product. For instance, one method involves the reaction of compound 9 with thiourea at 140°C for 8 hours to obtain an intermediate compound, which is then further processed to produce this compound . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.
化学反应分析
Antitumor agent-93 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives of the original compound with modified functional groups .
科学研究应用
Antitumor agent-93 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of cancer cell inhibition and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: The compound is used in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools for cancer detection .
作用机制
The mechanism of action of antitumor agent-93 involves multiple pathways:
DNA Binding: The compound binds to DNA, causing fragmentation and preventing replication, which ultimately leads to cell death.
Protein Synthesis Inhibition: It disrupts protein synthesis in target cells, further inhibiting cancer cell growth.
Immune Activation: The compound may also stimulate the immune system to target and destroy cancer cells.
Molecular targets include DNA, various kinases, and proteins involved in cell cycle regulation and apoptosis .
相似化合物的比较
Antitumor agent-93 can be compared with other similar compounds, such as:
Podophyllotoxin: A natural lignan used as a lead compound in antitumor agent preparations.
Platinum-Based Drugs: These drugs, like cisplatin, are widely used in cancer therapy and have similar DNA-binding mechanisms.
Monoclonal Antibodies: These are used to target specific antigens on cancer cells and have different mechanisms of action compared to small molecule drugs like this compound.
The uniqueness of this compound lies in its specific chemical structure and its ability to inhibit a broad range of tumor cell lines effectively .
属性
分子式 |
C22H20O8 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
(6-methoxy-2-oxochromen-7-yl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H20O8/c1-25-16-11-14-6-8-21(24)29-15(14)12-17(16)30-20(23)7-5-13-9-18(26-2)22(28-4)19(10-13)27-3/h5-12H,1-4H3/b7-5+ |
InChI 键 |
JBYFBRZZBFDEAS-FNORWQNLSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=C(C=C3C=CC(=O)OC3=C2)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=C(C=C3C=CC(=O)OC3=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)
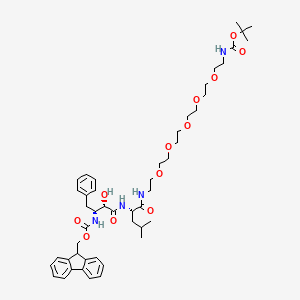


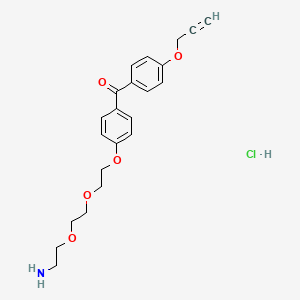

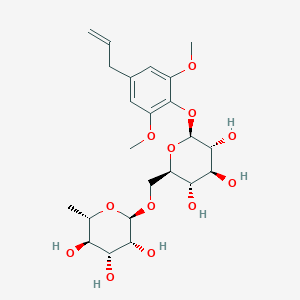
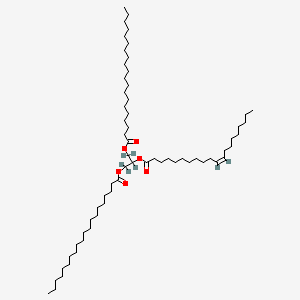
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
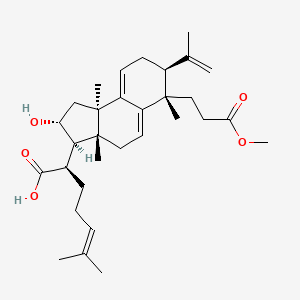
![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
